molecular formula C12H13N3 B8794831 3-(4,6-Dimethylpyrimidin-2-yl)aniline CAS No. 920304-01-4

3-(4,6-Dimethylpyrimidin-2-yl)aniline

Cat. No.: B8794831
CAS No.: 920304-01-4
M. Wt: 199.25 g/mol
InChI Key: HBPHEKYYEDLOQK-UHFFFAOYSA-N
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Description

3-(4,6-Dimethylpyrimidin-2-yl)aniline is a chemical compound with the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol . This aniline-functionalized pyrimidine is part of a class of compounds that serve as key intermediates and scaffolds in scientific research, particularly in the development of novel active substances. The 4,6-dimethylpyrimidinyl group is a privileged structure in medicinal and agrochemistry. While specific mechanistic studies on this exact compound are sparse, closely related analogues, such as Pyrimethanil (N-(4,6-Dimethylpyrimidin-2-yl)aniline), are well-known fungicides . Furthermore, pyrimidine derivatives, in general, are extensively investigated as promising, non-toxic corrosion inhibitors for carbon steel in acidic media, where their performance can be influenced by properties like molecular mass and electronic structure . Researchers value this compound for exploring structure-activity relationships in agrochemical design and for its potential in materials science, including the development of new organic compounds with specific electronic or coordination properties. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920304-01-4

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)aniline

InChI

InChI=1S/C12H13N3/c1-8-6-9(2)15-12(14-8)10-4-3-5-11(13)7-10/h3-7H,13H2,1-2H3

InChI Key

HBPHEKYYEDLOQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC(=CC=C2)N)C

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches

Direct Synthesis Routes and Reaction Optimizations

Direct synthesis routes focus on the direct coupling of a pyrimidine (B1678525) precursor with an aniline (B41778) precursor. The efficiency of these routes is highly dependent on the chosen methodology and the optimization of reaction parameters.

The Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen bonds, and it is well-suited for coupling heterocyclic halides with amines. bristol.ac.uknih.gov This strategy typically involves the reaction of a 2-halo-4,6-dimethylpyrimidine with 3-aminoaniline or a protected equivalent, catalyzed by a palladium complex.

Table 1: Typical Components for Palladium-Catalyzed Buchwald-Hartwig Amination of Pyrimidines nih.govresearchgate.netnih.gov
ComponentExamplesFunction
Palladium SourcePd(OAc)₂, Pd₂(dba)₃, [PdCl₂(PPh₃)₂]Forms the active Pd(0) catalyst that initiates the catalytic cycle.
LigandXantphos, XPhos, RuPhos, BINAPStabilizes the palladium center and facilitates oxidative addition and reductive elimination steps.
BaseNaOtBu, K₃PO₄, Cs₂CO₃, KHMDSDeprotonates the amine nucleophile and facilitates the regeneration of the catalyst.
SolventToluene, Dioxane, t-BuOHSolubilizes reactants and influences catalyst stability and activity.

Nucleophilic aromatic substitution (SNAr) is a fundamental alternative to cross-coupling reactions. This method relies on the inherent electrophilicity of the pyrimidine ring, which is activated towards nucleophilic attack by the ring nitrogen atoms, particularly at the C2 and C4 positions. stackexchange.comlibretexts.org The synthesis of 3-(4,6-Dimethylpyrimidin-2-yl)aniline via SNAr involves the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with 3-aminoaniline.

A significant advancement in this area is the use of microwave-assisted synthesis, which dramatically reduces reaction times and often improves yields compared to conventional heating. rsc.org A study demonstrated that the reaction between 2-chloro-4,6-dimethylpyrimidine and various substituted anilines in ethanol at 160°C under microwave irradiation for just 10 minutes can achieve yields of up to 97%. rsc.org This efficiency is attributed to the rapid, uniform heating provided by microwaves, which overcomes the activation energy barrier for the formation of the intermediate Meisenheimer complex. libretexts.orgrsc.org In contrast, conventional heating methods for the same reaction required significantly longer times (over 6 hours) and resulted in lower yields (60–70%). vulcanchem.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for SNAr Synthesis rsc.orgvulcanchem.com
ParameterMicrowave-Assisted MethodConventional Heating
Reaction Time10 minutes≥ 6 hours
Temperature160 °CReflux Temperature
Typical Yield~90-97%~60-70%
SolventEthanolEthanol or other high-boiling solvents

Multi-step pathways offer greater flexibility, particularly when dealing with sensitive functional groups or when aiming to build molecular complexity. A common strategy involves using a precursor to the aniline, such as 3-nitroaniline. The nitro group is a strong electron-withdrawing group that can facilitate SNAr reactions while being unreactive under the coupling conditions. Following the successful coupling of 3-nitroaniline with 2-chloro-4,6-dimethylpyrimidine, the nitro group can be selectively reduced to the target amino group in a subsequent step using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This approach circumvents potential side reactions associated with the free amino group, such as N-arylation at the catalyst or acting as a competing nucleophile.

Another multi-step approach involves the construction of the pyrimidine ring itself. This can be achieved through the condensation of a guanidine derivative with a β-dicarbonyl compound, such as acetylacetone (B45752). By first preparing 3-aminophenylguanidine, this intermediate can then be cyclized with acetylacetone to directly form the target this compound.

Precursor Compound Considerations and Starting Material Derivations

The choice of synthetic route is heavily influenced by the availability and cost of the starting materials.

2-Chloro-4,6-dimethylpyrimidine: This is a key precursor for both SNAr and many palladium-catalyzed reactions. It is typically synthesized from 4,6-dimethyl-2-pyrimidinone (prepared by the condensation of acetylacetone and urea) via chlorination with a reagent like phosphorus oxychloride (POCl₃). An alternative route starts from 4,6-dimethylpyrimidine-2-thiol, which can also be converted to the 2-chloro derivative. researchgate.net

3-Aminoaniline (m-Phenylenediamine): A readily available starting material for direct coupling reactions. However, its two nucleophilic amino groups can lead to double-substitution products, requiring careful control of stoichiometry.

3-Nitroaniline: A common and inexpensive alternative to 3-aminoaniline. Its use in a multi-step synthesis, as described above, can prevent side reactions and is often a preferred industrial route.

Reaction Condition Parameters and Yield Enhancement Strategies

Optimizing reaction conditions is essential for maximizing yield, minimizing impurities, and ensuring the economic viability of the synthesis.

The choice of solvent and temperature can have a profound impact on reaction outcomes.

For SNAr Reactions: The reaction rate is highly sensitive to the solvent's polarity and its ability to stabilize the charged Meisenheimer intermediate. researchgate.net While polar aprotic solvents like DMF, DMSO, or NMP are classic choices for SNAr, studies have shown that polar protic solvents like ethanol can also be highly effective, especially under microwave conditions. rsc.org The high temperatures (e.g., 160°C) achieved with microwave heating are crucial for driving the reaction to completion quickly. rsc.org In some cases, running reactions under pressure in sealed vessels allows for temperatures to be reached that are well above the solvent's normal boiling point, which can significantly accelerate slow reactions. acsgcipr.org

For Palladium-Catalyzed Cross-Coupling: The optimal temperature for Buchwald-Hartwig amination typically falls within the range of 70-115°C. researchgate.net The temperature must be high enough to promote catalyst turnover but not so high as to cause catalyst decomposition or side reactions. The solvent choice is linked to both temperature and solubility. Aprotic solvents like toluene and 1,4-dioxane are frequently used. nih.gov Some modern methods have also explored the use of alcohols like t-BuOH, which can influence the reactivity of the base and the catalytic species. researchgate.net Optimization often involves screening a matrix of solvents, bases, and ligands to identify the ideal conditions for a specific substrate pair. nih.gov

Catalyst Systems and Ligand Design for Improved Selectivity

While the nucleophilic aromatic substitution can proceed without a catalyst, particularly under forcing conditions such as microwave irradiation, the use of palladium-based catalysts, specifically those employed in Buchwald-Hartwig amination, has become a cornerstone for achieving high yields and selectivity under milder conditions. The choice of catalyst and, more importantly, the ancillary ligand is crucial in dictating the efficiency of the C-N bond formation.

For the synthesis of N-arylpyrimidin-2-amines, palladium complexes are often employed. A commonly utilized system involves a palladium(II) precatalyst, such as dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], in combination with a specialized phosphine (B1218219) ligand. The ligand's role is to stabilize the palladium center, facilitate the oxidative addition of the aryl halide, and promote the reductive elimination of the desired product.

The design of the phosphine ligand is paramount for high catalytic activity. Sterically hindered and electron-rich ligands are generally preferred as they promote the formation of the active monoligated palladium(0) species and accelerate the reductive elimination step. Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is a notable example of a bidentate ligand that has demonstrated effectiveness in the N-arylation of aminopyrimidines. Its wide bite angle is believed to be advantageous in promoting the desired catalytic cycle. The combination of dichlorobis(triphenylphosphine)Pd(II) with Xantphos and a base like sodium tert-butoxide in a solvent such as toluene has been successfully applied for the synthesis of various N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines, achieving yields from 27% to 82% nih.gov. This system is directly applicable to the synthesis of this compound.

The selectivity of the reaction, particularly when using substituted anilines, is also influenced by the ligand. While 3-aminoaniline presents a relatively straightforward case, more complex aniline derivatives could lead to side products. The steric and electronic properties of the phosphine ligand can be tuned to favor the desired regioselectivity. For instance, bulky ligands can sterically hinder unwanted side reactions. Research into dialkylbiarylphosphine ligands, developed by the Buchwald group, has shown that these ligands are highly effective for a wide range of C-N cross-coupling reactions, including those involving heteroaryl chlorides researchgate.net. The choice of a specific ligand from this class can be optimized to maximize the yield and purity of this compound.

Table 1: Comparison of Catalyst Systems for N-Arylation of Aminopyrimidines

Catalyst/PrecatalystLigandBaseSolventTypical YieldsReference
PdCl₂(PPh₃)₂XantphosNaOtBuToluene27-82% nih.gov
Pd₂(dba)₃Dialkylbiarylphosphines (e.g., RuPhos, BrettPhos)NaOtBu or K₃PO₄Toluene or DioxaneGenerally high rug.nl

Reaction Time and Concentration Influences on Conversion Efficiency

The efficiency of the synthesis of this compound is significantly impacted by reaction parameters such as time and the concentration of reactants. These factors are often interdependent and need to be optimized to achieve maximum conversion while minimizing the formation of impurities.

The concentration of the reactants, 2-chloro-4,6-dimethylpyrimidine and 3-aminoaniline, also plays a crucial role. In general, operating at higher concentrations can lead to increased reaction rates due to the higher probability of molecular collisions. However, excessively high concentrations can sometimes lead to solubility issues and an increase in the formation of side products or oligomeric impurities. Therefore, an optimal concentration range must be determined experimentally. Kinetic studies of nucleophilic aromatic substitution reactions on chloroazines have shown that the reactions are typically second-order, meaning the rate is proportional to the concentration of both the chloroazine and the nucleophile (aniline in this case) researchgate.net. This implies that increasing the concentration of either reactant will increase the rate of formation of the product.

The following table summarizes the effect of reaction time on the yield of a representative 2-anilinopyrimidine synthesis under microwave conditions.

Table 2: Influence of Reaction Time on Yield in Microwave-Assisted Synthesis of a 2-Anilinopyrimidine

Reaction Time (minutes)Temperature (°C)Yield (%)Reference
5160Sub-optimal (exact value not specified) nih.gov
10160Up to 99%
>10160No significant improvement, potential for decompositionGeneral observation in microwave chemistry

It is important to note that the optimal reaction time and concentration will also depend on the specific catalyst system being used. Catalyzed reactions, such as the Buchwald-Hartwig amination, may proceed efficiently at lower temperatures and concentrations compared to uncatalyzed reactions.

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound requires effective methods for the isolation and purification of both the final product and any synthetic intermediates. The choice of technique depends on the physical properties of the compounds (e.g., solubility, polarity, melting point) and the nature of the impurities present.

Column Chromatography: This is a widely used and effective method for purifying 2-anilinopyrimidine derivatives. The crude reaction mixture is loaded onto a silica (B1680970) gel column, and a solvent system of appropriate polarity is used to elute the components. The polarity of the eluent is gradually increased to separate the desired product from unreacted starting materials and byproducts. For the purification of various 2-anilinopyrimidines synthesized via microwave-assisted reaction, column chromatography on silica gel has been successfully employed. The choice of eluent system is critical for achieving good separation. Common solvent systems include mixtures of a non-polar solvent like hexane or dichloromethane with a more polar solvent such as ethyl acetate or isopropanol. For instance, in the synthesis of N-(4-fluorophenyl)-4,6-dimethyl-2-pyrimidinamine, the product was purified by column chromatography using a gradient of dichloromethane and isopropanol nih.gov.

Recrystallization: For solid products, recrystallization is a powerful technique for achieving high purity. The principle is to dissolve the crude product in a suitable solvent at an elevated temperature to form a saturated solution, and then allow the solution to cool slowly. The desired compound will crystallize out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of anilinopyrimidine derivatives include ethanol, isopropanol, and mixtures of solvents such as ethanol-water or hexane-ethyl acetate. For some pyrimidine derivatives, losses during recrystallization from ethanol can be significant compared to isopropanol.

Table 3: Common Purification Techniques for 2-Anilinopyrimidines

TechniqueStationary Phase/Solvent SystemTypical ApplicationReference
Column ChromatographySilica Gel / Hexane-Ethyl Acetate or Dichloromethane-Isopropanol gradientsPrimary purification of crude reaction mixtures. nih.gov
RecrystallizationEthanol, Isopropanol, Ethanol/WaterFinal purification to obtain high-purity crystalline solid.
Preparative HPLCReversed-phase (C18) / Acetonitrile-Water with acid modifierIsolation of high-purity samples or separation of closely related impurities.General technique for pyrimidine derivatives

Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations where column chromatography or recrystallization is insufficient, preparative HPLC can be employed. This technique offers higher resolution and is particularly useful for isolating minor components or separating compounds with very similar polarities. Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. This method is scalable and can be used for the isolation of impurities for structural elucidation.

The final purity of this compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Reactivity Profiles and Mechanistic Investigations

Electrophilic Aromatic Substitution on the Aniline (B41778) Moiety

The aniline portion of the molecule is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the primary amine group (-NH₂). This group directs incoming electrophiles primarily to the ortho and para positions relative to the amine. rsc.org However, in the case of 3-(4,6-dimethylpyrimidin-2-yl)aniline, the position para to the amine is occupied by the pyrimidine (B1678525) substituent. Therefore, electrophilic attack is anticipated to occur at the ortho positions (C2 and C6) and the remaining meta position (C4) of the aniline ring.

The pyrimidine ring itself is electron-deficient and generally deactivated towards electrophilic attack. rsc.orgchemicalbook.com Its presence as a substituent on the aniline ring exerts a directing influence. The nitrogen atoms of the pyrimidine can act as a directing group, facilitating regioselective functionalization of the aniline ring.

A notable example of this reactivity is the metal-free, pyrimidine-directed C-H borylation of 2-pyrimidylanilines. mdpi.com In this type of reaction, a Lewis acid such as boron tribromide (BBr₃) coordinates to one of the nitrogen atoms of the pyrimidine ring. This coordination enhances the electrophilicity of the boron reagent and positions it for a regioselective electrophilic attack on an ortho C-H bond of the aniline ring. mdpi.com The reaction proceeds through a Wheland intermediate, followed by deprotonation to yield the borylated product. mdpi.com This methodology allows for the precise installation of a boron moiety, which can be further functionalized, showcasing a sophisticated use of the pyrimidine ring to control reactivity on the aniline moiety. mdpi.com

Table 1: Regioselective C-H Borylation of 2-Pyrimidylaniline Derivatives
ReactantReagentPosition of BorylationReference
N-(pyrimidin-2-yl)anilineBBr₃, then pinacolortho to -NH group mdpi.com

Under strongly acidic conditions, such as those used for nitration or sulfonation, the primary amine group can be protonated to form an anilinium ion. This protonated form is a strong deactivating group and a meta-director, which would alter the expected regiochemical outcome of the substitution. rsc.orgnih.gov

Nucleophilic Reactions Involving the Pyrimidine Ring

The pyrimidine ring, characterized by the presence of two electron-withdrawing nitrogen atoms, is inherently electron-deficient. This property makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atoms in positions 2, 4, and 6, which are adjacent to the nitrogen atoms. researchgate.net In this compound, the C2 position is already substituted. Therefore, nucleophilic attack would be directed towards the C4 and C6 positions, which are electronically activated and bear methyl groups.

The reactivity of the pyrimidine ring towards nucleophiles is significantly enhanced by the presence of good leaving groups at these activated positions. While the methyl groups at C4 and C6 are not typical leaving groups, reactions can be facilitated under harsh conditions or if the ring is further activated, for instance, by N-alkylation (quaternization) to form a pyrimidinium salt. Such activation dramatically increases the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles.

Studies on related 2-sulfonylpyrimidines have shown they react rapidly with nucleophiles like cysteine, resulting in stable S-heteroarylated adducts via an SNAr mechanism. mdpi.com This highlights the inherent reactivity of the C2 position, and by extension the C4/C6 positions, towards nucleophilic attack when a suitable leaving group is present.

Derivatization and Functionalization of the Primary Amine Group

The primary amine group on the aniline moiety is a versatile functional handle for a wide array of chemical modifications, including acylation, alkylation, and condensation reactions.

Acylation Reactions and Amide Formation

The primary amine of this compound can be readily acylated to form the corresponding amides. This common transformation can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. The reaction typically proceeds under basic conditions to neutralize the acid byproduct and ensure the amine is in its nucleophilic, deprotonated state.

For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(3-(4,6-dimethylpyrimidin-2-yl)phenyl)acetamide. While this specific reaction is not detailed in the searched literature, the acylation of both anilines and 2-aminopyrimidines is a standard and high-yielding procedure. It is important to control the reaction conditions, as highly deactivated anilines or related aminopyrimidines can sometimes undergo N,N-diacylation in the presence of a strong base. Using a weaker base like pyridine (B92270) can help ensure clean monoacylation.

Alkylation Reactions and Amine Modifications

N-alkylation of the primary amine group provides access to secondary and tertiary amine derivatives. This can be accomplished through reactions with alkyl halides or via reductive amination with aldehydes or ketones. A more advanced method for N-arylation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

This methodology has been successfully applied to the synthesis of N-arylpyrimidin-2-amine derivatives. For example, 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) can be coupled with various aryl bromides in the presence of a palladium catalyst, a phosphine (B1218219) ligand (like Xantphos), and a base (such as sodium tert-butoxide) to yield the corresponding N-aryl products. A similar strategy could be employed to synthesize N-aryl or N-alkyl derivatives of this compound.

Table 2: Representative Conditions for N-Arylation of Aminopyrimidines
Amine SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
4-(pyridin-3-yl)pyrimidin-2-amineAryl bromidePd(II)/Xantphos/NaOtBuN-Arylpyrimidin-2-amine

Schiff Base Condensation and Iminium Formation

The primary amine readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out in an alcohol solvent, often with acid or base catalysis, and involves the formation of a carbinolamine intermediate followed by dehydration to yield the C=N double bond. The resulting imine can be isolated or used in situ for further reactions, such as reduction to a secondary amine or as a ligand for metal complexes. The formation of Schiff bases from substituted anilines and various aldehydes is a robust and widely used reaction in organic synthesis.

Metal Coordination Chemistry and Ligand Properties

This compound possesses multiple potential coordination sites for metal ions, making it an interesting candidate as a ligand in coordination chemistry. The potential donor atoms are the nitrogen of the primary amine and the two nitrogen atoms of the pyrimidine ring.

The molecule can function as a bidentate ligand, coordinating to a metal center through one of the pyrimidine nitrogens (likely N1, which is sterically more accessible) and the exocyclic amine nitrogen. This N,N'-chelation would form a stable five-membered ring with the metal ion. This coordination mode is observed in related 2-anilinopyridine (B1266264) complexes.

Furthermore, Schiff bases derived from this compound could offer expanded coordination possibilities. For example, a Schiff base formed with pyridine-2-carboxaldehyde would create a tridentate ligand capable of coordinating through the pyridine nitrogen, the imine nitrogen, and one of the pyrimidine nitrogens. Studies on similar Schiff bases derived from N-(pyridylmethylene)anilines have shown they form a variety of coordination polymers and discrete complexes with metals like silver(I), coordinating through the pyridyl nitrogen. The specific coordination mode is often influenced by the metal ion, counter-anions, and crystallization conditions. researchgate.net

The Lewis basicity of the pyrimidine nitrogen is also evident in its ability to coordinate to Lewis acids like BBr₃, which is the initial step in the directed C-H borylation reaction discussed previously. mdpi.com

Chelation Behavior and Complexation with Transition Metals

This compound possesses multiple potential donor sites for coordination with metal ions, namely the two nitrogen atoms of the pyrimidine ring and the exocyclic amino group of the aniline substituent. This structure allows it to function as a chelating ligand, forming stable complexes with various transition metals. The chelation typically involves coordination through one of the pyrimidine ring nitrogens (N1) and the amino group nitrogen, which would form a stable five-membered ring with the metal center. This bidentate N,N'-chelation is a common feature for ligands of this type and enhances the stability of the resulting metal complexes due to the thermodynamic favorability of the chelate effect.

While specific studies on the complexation of this compound are not extensively documented, its behavior can be inferred from related 2-aminopyrimidine (B69317) derivatives. The electronic nature of the aniline ring and the steric hindrance from the methyl groups on the pyrimidine ring are expected to influence the stability and stoichiometry of the formed complexes. Complexation with transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II) is anticipated, likely resulting in complexes with a 1:1 or 1:2 metal-to-ligand ratio, depending on the coordination number of the metal and the reaction conditions.

The following table outlines the expected complexation behavior with selected transition metals, based on the properties of analogous ligands.

Transition Metal IonExpected Stoichiometry (Metal:Ligand)Potential Characterization Methods
Copper(II)1:1 or 1:2UV-Vis Spectroscopy, EPR, X-ray Crystallography
Nickel(II)1:2Magnetic Susceptibility, UV-Vis Spectroscopy
Cobalt(II)1:2FT-IR, UV-Vis Spectroscopy, Thermal Analysis
Zinc(II)1:1 or 1:2¹H NMR, ¹³C NMR, Elemental Analysis
Silver(I)1:1 or 1:2X-ray Crystallography, Photoluminescence Spectroscopy

Coordination Modes and Geometrical Configurations of Metal Complexes

The geometry of the metal complexes formed with this compound is determined by the coordination number and preferred geometry of the central metal ion, as well as the coordination mode of the ligand. As a bidentate N,N'-donor ligand, it can facilitate the formation of various common geometrical configurations.

For a metal ion with a coordination number of four, tetrahedral or square planar geometries are expected. For instance, with Zn(II) or Co(II), tetrahedral complexes of the type [M(L)₂X₂] or [M(L)Cl₂] (where L is the ligand and X is a monodentate anion) are plausible. For Ni(II) or Cu(II), square planar geometries could be formed. With metal ions that favor a coordination number of six, such as Ni(II) or Cr(III), octahedral complexes of the general formula [M(L)₂(X)₂] or [M(L)₃]ⁿ⁺ are anticipated. In these octahedral complexes, two or three ligand molecules would coordinate to the metal center, with the remaining coordination sites being occupied by solvent molecules or counter-ions.

The table below illustrates the probable coordination modes and resulting geometries for hypothetical metal complexes.

Hypothetical Metal ComplexCoordination Mode of LigandPlausible Geometrical Configuration
[Ni(L)₂(H₂O)₂]²⁺Bidentate (N_pyrimidine, N_amino_)Octahedral
[Cu(L)₂]²⁺Bidentate (N_pyrimidine_, N_amino_)Distorted Square Planar or Tetrahedral
[Zn(L)Cl₂]Bidentate (N_pyrimidine_, N_amino_)Tetrahedral
[Ag(L)₂]⁺Monodentate (N_pyrimidine_)Linear or Trigonal Planar
(L = this compound)

Ligand Field Effects and Electronic Properties within Coordination Compounds

The coordination of this compound to a transition metal ion induces a splitting of the metal's d-orbitals, a phenomenon described by Ligand Field Theory (LFT). wikipedia.orgresearchgate.net The magnitude of this splitting (Δ) is influenced by the nature of the ligand, the metal ion, and the geometry of the complex. As an N,N'-donor ligand, it is expected to create a moderately strong ligand field. This will, in turn, determine the electronic and magnetic properties of the coordination compounds.

For example, in an octahedral complex of Ni(II) (a d⁸ ion), the ligand field strength will determine whether the complex is high-spin (paramagnetic with two unpaired electrons) or low-spin (diamagnetic). Given the nature of the nitrogen donors, a high-spin configuration is more likely. The electronic spectrum (UV-Vis) of such a complex would be expected to show characteristic d-d transitions. The energies of these transitions can be used to calculate ligand field parameters, such as the crystal field splitting energy (10Dq) and the Racah parameter (B), which provides information about the degree of covalency in the metal-ligand bond.

This table summarizes the anticipated electronic properties for some hypothetical d-block metal complexes.

Metal Ion (d-configuration)Plausible GeometryExpected Spin StatePredicted Magnetic Moment (μ_eff, B.M.)
Co(II) (d⁷)TetrahedralHigh-spin4.2 - 5.2
Ni(II) (d⁸)OctahedralHigh-spin2.9 - 3.4
Cu(II) (d⁹)Distorted OctahedralN/A (1 unpaired e⁻)~1.7 - 2.2

Heterocyclic Annulation and Ring Expansion Reactions Utilizing the Compound as a Building Block

The structure of this compound, featuring a reactive amino group on an aniline ring, makes it a valuable synthon for constructing fused heterocyclic systems. The aniline moiety can participate in various classical named reactions to build new rings onto the existing benzene (B151609) ring.

For instance, the amino group can act as a nucleophile in condensation reactions. A well-known example is the Skraup synthesis or the Doebner-von Miller reaction, where anilines react with α,β-unsaturated carbonyl compounds (or glycerol (B35011) in the presence of an oxidizing agent) to form quinolines. Applying this to this compound could yield a pyrimidyl-substituted quinoline (B57606), a scaffold of potential interest in medicinal chemistry.

Similarly, reaction with β-ketoesters in the Combes quinoline synthesis or with diketones in the Friedländer annulation would provide alternative routes to substituted quinolines. The amino group can also be diazotized and subsequently used in cyclization reactions, such as the Graebe-Ullmann synthesis of carbazoles or other intramolecular cyclization strategies to form nitrogen-containing polycyclic aromatic systems.

While specific literature on the use of this compound in such annulation reactions is sparse, the fundamental reactivity of the aniline functional group provides a clear predictive framework for its potential applications in the synthesis of complex heterocyclic molecules. The electron-donating nature of the amino group activates the ortho positions of the aniline ring for electrophilic substitution, which is a key step in many of these annulation reactions. The bulky pyrimidine substituent may exert some steric influence on the regioselectivity of these cyclizations.

Advanced Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed structure of 3-(4,6-Dimethylpyrimidin-2-yl)aniline. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence of its constitution by mapping the proton and carbon environments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the aniline (B41778) ring, the lone pyrimidine (B1678525) proton, and the methyl groups. The aniline protons would appear as a complex multiplet system due to meta and para coupling. The pyrimidine proton would be a singlet, and the two chemically equivalent methyl groups would also present as a sharp singlet with an integration value of 6H.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The spectrum would feature resonances for the two methyl carbons, the carbons of the pyrimidine ring (including the substituted C2, C4/C6, and C5), and the six carbons of the aniline ring. The chemical shifts are influenced by the electronic effects of the amino group and the nitrogen atoms within the pyrimidine ring.

Based on analogous structures found in the literature, such as various N-substituted 4,6-dimethyl-2-pyrimidinamines, the following spectral data can be predicted. rsc.orgrsc.org

Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR Resonances (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityAssignment
~7.8-8.0mAniline Ring Protons
~7.2-7.4mAniline Ring Protons
~6.8-7.0mAniline Ring Protons
~6.6-6.7sPyrimidine C5-H
~3.7 (broad)s-NH₂
~2.45s2 x -CH₃
Predicted ¹³C NMR Resonances (in CDCl₃)
Chemical Shift (δ, ppm)Assignment
~167.5Pyrimidine C4/C6
~160.0Pyrimidine C2
~147.0Aniline C3 (NH₂-bearing)
~139.0Aniline C1 (Pyrimidine-bearing)
~129.5Aniline CH
~118.0Aniline CH
~115.0Aniline CH
~112.0Pyrimidine C5
~24.02 x -CH₃

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups and provides a unique "fingerprint" of a molecule based on its bond vibrations.

For this compound, the IR spectrum would prominently feature N-H stretching bands for the primary amine group, typically appearing as a doublet in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. The highly characteristic C=N and C=C stretching vibrations of the pyrimidine and aniline rings would be visible in the 1500-1620 cm⁻¹ region. rsc.org Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic rings.

Predicted Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3350-3500N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3000-3100C-H StretchAromatic Rings
2850-2980C-H StretchMethyl Groups (-CH₃)
1580-1620C=N and C=C StretchPyrimidine & Aniline Rings
1500-1570C=C StretchAromatic Rings
1250-1350C-N StretchAryl-Amine

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) would confirm its molecular formula, C₁₂H₁₃N₃. The expected exact mass is 199.1110 g/mol , and the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 200.1185. vulcanchem.com

Under higher energy conditions, such as electron impact (EI) ionization, the molecule would fragment in a predictable manner. Key fragmentation pathways would likely involve cleavage of the bond between the aniline and pyrimidine rings, as well as loss of methyl radicals from the pyrimidine moiety.

Predicted Mass Spectrometry Data for this compound

m/z Value (Predicted)Ion IdentityFragmentation Pathway
200.1185[M+H]⁺Protonated molecular ion (ESI)
199.1110[M]⁺˙Molecular ion (EI)
184.0874[M-CH₃]⁺Loss of a methyl radical
121.0917[C₇H₇N₂]⁺Dimethylpyrimidine fragment
92.0651[C₆H₆N]⁺Aniline fragment after cleavage

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π-systems.

The structure of this compound contains two aromatic rings linked together, forming an extended conjugated system. This is expected to give rise to strong absorptions in the UV region, primarily due to π → π* transitions. The presence of the amino group (an auxochrome) and the nitrogen atoms in the pyrimidine ring will influence the energy of these transitions and thus the position of the absorption maxima (λmax). Based on studies of similar anilinopyrimidine structures, significant absorption bands are anticipated. arabjchem.org

Predicted UV-Visible Absorption Data for this compound (in Ethanol)

λmax (nm) (Predicted)Electronic Transition TypeAssociated Chromophore
~230-250π → πAniline Ring
~270-290π → πExtended Conjugated System

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous data on bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds involving the amine group, which could influence the compound's physical properties. While specific data for the title compound is not available, analysis of related heterocyclic structures provides an example of the parameters that would be determined. arabjchem.orgnih.govresearchgate.net

Typical Parameters Determined by X-ray Crystallography

ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell (e.g., P2₁/c)
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating lattice unit
Bond Lengths (Å)Precise distances between bonded atoms
Bond Angles (°)Angles between adjacent bonds
Intermolecular InteractionsDetails of hydrogen bonding and π-π stacking

Chromatographic Methods for Purity Assessment and Separation of Reaction Mixtures

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a synthesis reaction, identify the components in a mixture, and determine the appropriate solvent system for column chromatography.

Column Chromatography: As a preparative technique, column chromatography is used to separate and purify the target compound from starting materials, byproducts, and other impurities. The choice of stationary phase (typically silica (B1680970) gel) and mobile phase (a solvent mixture, e.g., hexane-ethyl acetate) is critical for effective separation. rsc.orgvulcanchem.com

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are high-resolution analytical techniques used to determine the purity of the final product. By developing a suitable method (selecting the correct column, mobile/carrier phase, and detector), HPLC or GC can separate the target compound from even trace-level impurities, allowing for accurate quantification of purity (e.g., >99%).

Summary of Chromatographic Methods and Applications

TechniquePrimary ApplicationKey Parameters
Thin-Layer Chromatography (TLC)Reaction monitoring, solvent system screeningStationary phase (silica), Mobile phase
Column ChromatographyPurification of reaction mixtureStationary phase, Mobile phase gradient
High-Performance Liquid Chromatography (HPLC)Quantitative purity assessmentColumn type, Mobile phase, Flow rate, Detector
Gas Chromatography (GC)Purity assessment for volatile compoundsColumn type, Carrier gas, Temperature program

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of 3-(4,6-Dimethylpyrimidin-2-yl)aniline would be investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT). These calculations would provide insights into the distribution of electrons within the molecule and the energies of its molecular orbitals.

Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and its energy level is indicative of the molecule's ability to donate electrons. Conversely, the LUMO is the innermost orbital without electrons, and its energy level reflects the molecule's capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. For analogous aromatic and heterocyclic compounds, this gap is a key factor in predicting their behavior in chemical reactions and their potential for electronic applications.

A hypothetical data table for the electronic properties of this compound, derived from a DFT calculation (e.g., using the B3LYP functional with a 6-31G* basis set), would resemble the following:

ParameterCalculated Value (eV)
HOMO EnergyValue not available
LUMO EnergyValue not available
HOMO-LUMO GapValue not available
Ionization PotentialValue not available
Electron AffinityValue not available

No specific experimental or calculated values for this compound were found in the searched literature.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and conformational flexibility of this compound would be explored through conformational analysis. This involves identifying the stable arrangements of the atoms in space (conformers) and the energy barriers between them. The primary focus of such an analysis would be the rotation around the single bond connecting the aniline (B41778) and pyrimidine (B1678525) rings.

A Potential Energy Surface (PES) map would be generated by systematically varying the dihedral angle of this bond and calculating the molecule's energy at each point. The minima on this surface correspond to stable conformers, while the maxima represent the transition states for interconversion between conformers. These calculations help to understand the molecule's preferred shape and how easily it can change its conformation, which is vital for understanding its interactions with other molecules, such as in biological systems.

For substituted anilines, the orientation of the amino group and the steric and electronic effects of the substituents play a significant role in determining the conformational preferences.

A representative data table summarizing the results of a conformational analysis would look like this:

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
1 (Global Minimum)Value not available0.0
2Value not availableValue not available
Transition State 1-2Value not availableValue not available

Specific data on the conformational analysis of this compound is not available in the reviewed sources.

Reaction Mechanism Predictions and Transition State Calculations

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, such as the coupling of a substituted pyrimidine with an aniline derivative, or its subsequent reactions.

By mapping the reaction pathway, computational methods can identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) methods are used to locate these transition states.

For reactions involving similar N-aryl pyrimidin-2-amines, computational studies have been used to elucidate the mechanisms of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

A summary of a hypothetical reaction mechanism study could be presented as follows:

Reaction StepReactantsTransition StateProductsActivation Energy (kcal/mol)
Oxidative AdditionSpeciesTS1Intermediate 1Value not available
Reductive EliminationIntermediate 2TS2Final ProductValue not available

No specific reaction mechanism predictions or transition state calculations for reactions involving this compound were found.

Spectroscopic Property Simulations and Validation

Theoretical calculations can simulate various types of spectra, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These simulations are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations would be used to predict the vibrational frequencies (IR spectrum), the electronic transitions (UV-Vis spectrum), and the chemical shifts (NMR spectrum). The calculated spectra would then be compared with experimentally obtained spectra for validation. Any discrepancies can provide further insights into the molecular structure and its environment.

A table comparing simulated and experimental spectroscopic data would be structured as follows:

Spectroscopic DataSimulated ValueExperimental Value
Major IR Peak (C-N stretch)Value not available cm⁻¹Value not available cm⁻¹
UV-Vis λmaxValue not available nmValue not available nm
¹H NMR (aromatic proton)Value not available ppmValue not available ppm
¹³C NMR (pyrimidine carbon)Value not available ppmValue not available ppm

Simulated or experimental spectroscopic data specifically for this compound were not identified in the available literature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their structural features. For a class of compounds including this compound, a QSPR model could be developed to predict properties such as solubility, lipophilicity (logP), or biological activity.

This involves creating a dataset of related molecules with known properties and calculating a variety of molecular descriptors for each. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the property of interest. Such a model could then be used to predict the properties of new, unsynthesized derivatives of this compound, guiding further research and development.

An example of a QSPR model for predicting a property like lipophilicity might be represented by an equation:

logP = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

DescriptorCoefficientDescription
Molecular WeightValue not availableOverall size of the molecule
Polar Surface AreaValue not availableA measure of polarity
Number of Rotatable BondsValue not availableIndicator of molecular flexibility

No specific QSPR models for this compound were found in the searched scientific databases.

Applications in Chemical Sciences Excluding Biological and Clinical Contexts

Precursor in Organic Synthesis for Complex Molecular Architectures

The structural features of 3-(4,6-Dimethylpyrimidin-2-yl)aniline, namely the presence of a primary aromatic amine and a nitrogen-rich heterocyclic system, position it as a valuable precursor for the synthesis of more complex molecules. The amino group can undergo a wide range of chemical transformations, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functional groups.

Research has demonstrated the synthesis of various anilinopyrimidine derivatives through methods such as microwave-assisted aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine (B132427) with substituted anilines. rsc.orgrsc.org This highlights the accessibility of the core structure. While specific examples of using this compound as a starting material for elaborate molecular architectures are not extensively documented in publicly available literature, its potential is evident. For instance, it could serve as a key intermediate in the construction of novel heterocyclic systems through condensation reactions or multi-component reactions, leading to compounds with unique electronic and structural properties. The pyrimidine (B1678525) ring itself can be subject to further functionalization, offering additional pathways to molecular complexity.

One study detailed the synthesis of N-(4,6-dimethylpyrimidin-2-yl) aniline (B41778) salts, indicating the reactivity of the aniline nitrogen and its ability to form quaternary ammonium (B1175870) salts. researchgate.net Another research effort focused on the synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols, showcasing the use of a related dimethylpyrimidine hydrazine (B178648) in building complex bipyrazole structures. dovepress.com These examples underscore the synthetic potential inherent in the dimethylpyrimidine aniline scaffold.

Ligand Design and Application in Catalysis

The nitrogen atoms in both the aniline and pyrimidine moieties of this compound make it an attractive candidate for ligand design in catalysis. The lone pair of electrons on the amino nitrogen and the ring nitrogens of the pyrimidine can coordinate with metal centers, forming stable complexes that can act as catalysts.

In the field of homogeneous catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. Aniline derivatives are known to serve as ligands in various catalytic reactions, including important carbon-carbon and carbon-nitrogen bond-forming reactions. While specific studies detailing the use of this compound as a ligand are limited, its structural motifs are relevant to established catalytic systems.

For example, palladium complexes bearing aniline-type ligands have been successfully employed in cross-coupling reactions. The electronic properties of the aniline can be tuned by substituents, which in turn influences the catalytic performance. The dimethylpyrimidine group in this compound would exert a specific electronic effect on the aniline nitrogen, potentially leading to unique catalytic activities.

In the context of polymerization, late transition metal complexes with chelating amine ligands are utilized as catalysts for olefin polymerization. mdpi.com The design of such catalysts often involves the synthesis of ligands bearing specific electronic and steric properties. The bidentate nature of this compound, with potential coordination from both the aniline and a pyrimidine nitrogen, could be exploited in the design of novel polymerization catalysts. Research on the polymerization of methyl methacrylate (B99206) has been conducted using zinc (II), palladium (II), and cadmium (II) complexes containing aniline derivatives. researchgate.net Furthermore, studies on the polymerization of new aniline derivatives have been undertaken to yield polymers with specific properties for applications such as sensors. rsc.orgnih.govurfu.runih.govresearchgate.net

The development of heterogeneous catalysts often involves the immobilization of a catalytically active species onto a solid support. This compound could be anchored to a support material, such as silica (B1680970) or a polymer resin, through its amino group. The resulting functionalized material could then be used to chelate metal ions, creating a supported catalyst. This approach offers the advantages of easy separation of the catalyst from the reaction mixture and potential for catalyst recycling.

While direct examples of heterogeneous catalysts derived from this compound are not prominent in the literature, the principles of catalyst heterogenization are well-established. The pyrimidine and aniline functionalities provide strong coordination sites for a variety of transition metals known for their catalytic activity.

Advanced Materials Science Applications

The unique chemical structure of this compound also suggests its potential use in the field of materials science for the creation of functional organic materials and frameworks.

Aromatic diamines are essential monomers for the synthesis of high-performance polymers such as polyimides and polyamides. While this compound is a monoamine, it could be chemically modified to introduce a second amino group, thereby transforming it into a diamine monomer. Such a monomer, containing a heterocyclic pyrimidine unit, could be polymerized with dianhydrides or diacyl chlorides to produce novel polyimides or polyamides. The incorporation of the dimethylpyrimidine moiety into the polymer backbone would be expected to impart specific properties, such as altered thermal stability, solubility, and electronic characteristics, compared to traditional aromatic polymers.

The field of functional organic materials encompasses a wide range of applications, from organic electronics to porous materials. The pyrimidine ring in this compound is an electron-deficient system, which could be beneficial for applications in organic electronics where electron-transporting materials are required.

Furthermore, the ability of this compound to coordinate with metal ions makes it a potential building block for the synthesis of metal-organic frameworks (MOFs). rsc.orgnih.govresearchgate.netrsc.orgnih.gov MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked by organic ligands. By designing a derivative of this compound with multiple coordination sites (e.g., by adding carboxylic acid groups), it could be used as a linker in the self-assembly of novel MOFs. The resulting frameworks could exhibit interesting properties for applications in gas storage, separation, and catalysis.

Functional Molecular Probes and Chemical Sensors for Non-Biological Analytes

The core structure of this compound, featuring a pyrimidine ring and an aniline group, contains nitrogen atoms that can act as binding sites for metal ions. This characteristic is a common feature in the design of fluorescent chemosensors. In principle, the coordination of a metal ion to the pyrimidine or aniline nitrogen atoms could modulate the compound's photophysical properties, leading to a detectable change in fluorescence or color, thus signaling the presence of the analyte.

However, specific studies detailing the use of this compound as a primary component in fluorescent or colorimetric sensors for non-biological analytes such as metal ions or small organic molecules are not readily found in the current body of scientific literature. While the broader class of anilinopyrimidine derivatives has been investigated for various applications, the specific sensing capabilities of this compound, including data on selectivity, sensitivity, and detection limits for particular non-biological analytes, remain to be established.

The potential for this compound to act as a sensor is theoretical at this stage and would require dedicated research to synthesize and characterize its response to a range of non-biological analytes. Such research would involve spectroscopic studies to determine changes in absorption and emission spectra upon the introduction of various analytes.

Supramolecular Chemistry and Self-Assembly Processes

The molecular architecture of this compound is conducive to forming non-covalent interactions, which are the foundation of supramolecular chemistry and self-assembly. The presence of the aniline -NH2 group and the nitrogen atoms within the pyrimidine ring allows for the formation of hydrogen bonds. Furthermore, the aromatic nature of both the pyrimidine and benzene (B151609) rings facilitates π-π stacking interactions. These intermolecular forces are crucial for the bottom-up construction of well-defined, ordered supramolecular structures.

While the fundamental structural features for participation in supramolecular assemblies are present, there is a notable absence of published research that specifically investigates the self-assembly behavior of this compound. Studies on related 2-aminopyrimidine (B69317) compounds have demonstrated their ability to direct the self-assembly of larger molecules into complex architectures, including tetramers and higher aggregates, through a combination of hydrogen bonding, metal coordination, and π-π interactions.

The crystal structure of a closely related derivative, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, reveals the presence of intermolecular hydrogen bonds and π-π stacking interactions in the solid state, which supports the potential for this compound to engage in similar self-assembly processes. However, without specific studies on the self-assembly of the parent compound in solution or in the solid state, any discussion on the types of supramolecular structures it might form, and the conditions under which such assemblies would occur, remains speculative. Further investigation through techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling would be necessary to elucidate its behavior in supramolecular systems.

Future Directions and Research Challenges

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of aminopyrimidines often involves multi-step procedures that may utilize harsh reagents and generate significant waste. Future research will undoubtedly focus on developing more sustainable and efficient synthetic methodologies for "3-(4,6-Dimethylpyrimidin-2-yl)aniline". This includes the exploration of green chemistry principles to minimize environmental impact.

Key research avenues include:

Multicomponent Reactions: Designing one-pot multicomponent reactions that combine simple starting materials to construct the target molecule in a single step will be a primary goal. This approach enhances atom economy and reduces the need for purification of intermediates. For instance, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a promising sustainable pathway. nih.gov

Catalytic C-N Cross-Coupling: The development of more efficient and recyclable catalysts for C-N cross-coupling reactions is crucial. Palladium-catalyzed couplings have been instrumental in forming the aniline-pyrimidine bond, and future work will likely focus on using more earth-abundant and less toxic metal catalysts. acs.orgrsc.org Copper-promoted dehydrosulfurative C-N cross-coupling presents an innovative approach, offering a shortcut to a wide range of 2-aryl(alkyl)aminopyrimidine derivatives. rsc.org

Biocatalysis: The use of enzymes to catalyze the synthesis of pyrimidine (B1678525) derivatives offers a highly selective and environmentally benign alternative to traditional chemical methods. Future research could explore the identification and engineering of enzymes capable of constructing the "this compound" scaffold.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. researchgate.net Implementing flow chemistry for the synthesis of this compound could lead to higher yields, reduced reaction times, and improved product purity. researchgate.netnih.gov

Exploration of Untapped Reactivity Pathways and Transformations

The reactivity of "this compound" is largely dictated by the interplay between the electron-deficient pyrimidine ring and the electron-rich aniline (B41778) moiety. While nucleophilic aromatic substitution at the pyrimidine core and electrophilic substitution on the aniline ring are known, there remains significant potential to uncover and exploit novel reactivity pathways.

Future research in this area could focus on:

Directed C-H Functionalization: Utilizing the amino group or the pyrimidine nitrogens as directing groups to achieve selective C-H functionalization on either the aniline or pyrimidine ring would open up new avenues for derivatization. Transition metal-catalyzed C-H activation is a powerful tool for this purpose. rsc.org

Photoredox and Electrochemical Catalysis: These emerging techniques can enable unique transformations under mild conditions. researchgate.netrsc.orgrsc.org Exploring the photoredox and electrochemical reactivity of "this compound" could lead to the discovery of novel coupling reactions and functionalization strategies. researchgate.netrsc.orgrsc.org

Supramolecular Chemistry: The hydrogen bonding capabilities of the amino group and the nitrogen atoms in the pyrimidine ring make this molecule an interesting building block for supramolecular assemblies. nih.gov Investigating its self-assembly behavior and its ability to form host-guest complexes could lead to applications in sensing and materials science. nih.gov

Integration into Next-Generation Functional Materials and Devices

The unique electronic and photophysical properties of pyrimidine-containing compounds make them attractive candidates for incorporation into advanced functional materials. "this compound," with its donor-acceptor architecture, is particularly promising in this regard.

Future research will likely target the following areas:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are known for their electron-deficient nature, making them excellent components for electron-transporting materials, host materials, and emitters in OLEDs. spiedigitallibrary.orgresearchgate.netresearchgate.netnih.govrsc.org By strategically modifying the aniline moiety of "this compound," it may be possible to tune the emission color and efficiency of OLED devices. spiedigitallibrary.orgresearchgate.netresearchgate.netnih.govrsc.org

Organic Photovoltaics (OPVs): The donor-acceptor structure is a key motif in organic solar cell materials. This compound could serve as a building block for novel donor or acceptor materials for OPVs.

Chemosensors: Functionalization of the aniline or pyrimidine ring could lead to the development of selective chemosensors for detecting ions or small molecules through changes in their optical or electronic properties.

Stimuli-Responsive Materials: The pyrimidine ring can act as a molecular rotor in certain coordination complexes, leading to changes in physical properties in response to external stimuli like light or heat. rsc.org This opens up possibilities for designing "smart" materials based on derivatives of "this compound." rsc.org

Advanced Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities.

Future efforts in this domain should include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models for derivatives of "this compound" can help in predicting their biological activity or material properties, thereby guiding the synthesis of more potent or efficient compounds. nih.govresearchgate.netccspublishing.org.cnmui.ac.ir

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov This can provide valuable insights into its behavior in various applications and help in the design of new molecules with tailored properties. nih.gov

Machine Learning and AI: Machine learning algorithms can be trained on existing data to predict the outcomes of reactions, suggest optimal synthetic routes, and even design novel pyrimidine-based compounds with specific target properties. nih.govresearchgate.netmdpi.com This data-driven approach can significantly accelerate the discovery and development of new materials and technologies based on this scaffold. nih.govresearchgate.netmdpi.com

Role in Emerging Chemical Technologies and Methodologies

"this compound" and its derivatives have the potential to play a significant role in the advancement of new chemical technologies and methodologies.

Potential areas for future exploration include:

Organocatalysis: The basic nitrogen atoms in the pyrimidine ring and the amino group could be exploited for organocatalysis. Aminopyrimidines can serve as structural components in chiral organocatalysts for asymmetric synthesis. ijpsjournal.com

Click Chemistry: The development of "clickable" derivatives of "this compound" would facilitate its easy incorporation into larger and more complex molecular architectures, such as polymers and biomolecules.

Chemical Biology: As a privileged scaffold in medicinal chemistry, derivatives of this compound could be used as molecular probes to study biological processes or as starting points for the development of new therapeutic agents. rsc.orgnih.govnih.gov

By addressing these research challenges and exploring these future directions, the scientific community can unlock the full potential of "this compound" and its derivatives, leading to innovations across a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4,6-Dimethylpyrimidin-2-yl)aniline, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-amino-4,6-dimethylpyrimidine with aniline derivatives in anhydrous alcohol under mild conditions yields the target compound. Slow evaporation of the solvent at room temperature can produce single crystals for structural validation . Optimization involves controlling stoichiometry, solvent choice (e.g., ethanol or acetonitrile), and reaction time (typically 1–24 hours). Purity is confirmed using HPLC with acetonitrile-based mobile phases .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, particularly for anisotropic displacement parameters and hydrogen-bonding networks. For visualization, ORTEP-III (via WinGX) generates thermal ellipsoid diagrams. Key metrics include dihedral angles between aromatic rings (e.g., 7.59° for pyrimidine-phenyl torsion) and hydrogen-bond distances (e.g., N–H⋯O interactions at ~2.8 Å) .

Q. What analytical techniques are suitable for quantifying this compound in environmental matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) is preferred. For trace analysis, mass spectrometry (LC-MS/MS) using electrospray ionization (ESI+) provides sensitivity down to 1 µg/L. Sample preparation involves solid-phase extraction (SPE) with C18 cartridges and acetonitrile elution .

Advanced Research Questions

Q. How can controlled-release formulations of this compound improve its fungicidal efficacy while minimizing environmental leaching?

  • Methodological Answer : Cyclodextrin (CD) encapsulation enhances stability and reduces photodegradation. β-CD complexes form via host-guest interactions, extending the compound’s half-life from 77 days to >120 days under UV exposure. Efficacy against Botrytis cinerea is tested using in vitro spore germination assays (EC₅₀ reduction by 40% at 0.5 µg/mL) .

Q. What strategies resolve contradictions in degradation kinetics data for this compound across soil types?

  • Methodological Answer : Soil-specific parameters (organic carbon content, pH) significantly affect degradation. Use a tiered approach:

  • Lab : Conduct OECD 307 batch studies under controlled conditions (20°C, 60% water-holding capacity).
  • Field : Validate using lysimeter trials with LC-MS/MS monitoring.
  • Modeling : Apply the PERSIST model to reconcile discrepancies, incorporating adsorption coefficients (Koc = 150–300 mL/g) .

Q. How do intermolecular interactions in this compound derivatives influence their biological activity?

  • Methodological Answer : Co-crystallization with chloroacetic acid reveals N–H⋯O hydrogen bonds (2.8–3.0 Å) that stabilize the anilinopyrimidine scaffold. Docking studies (AutoDock Vina) correlate these interactions with fungicidal activity, showing improved binding to Botrytis cytochrome P450 (binding energy ΔG = −8.2 kcal/mol) compared to non-hydrogen-bonded analogs .

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